An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dichloropentane
An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dichloropentane
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-dichloropentane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and analysis, and includes visualizations of the experimental workflow.
Core Chemical and Physical Properties
1,3-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] It is a liquid at room temperature and possesses a molecular weight of approximately 141.04 g/mol .[1][2][3][4][5] The structural formula reveals a pentane (B18724) chain with chlorine atoms substituted at the first and third carbon positions.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 1,3-dichloropentane |
| CAS Number | 30122-12-4 |
| Molecular Formula | C₅H₁₀Cl₂ |
| Molecular Weight | 141.04 g/mol |
| Canonical SMILES | CCC(CCCl)Cl |
| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |
| InChIKey | QMLLRWZQACTYAX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Unit | Notes |
| Appearance | Liquid | - | [1] |
| Boiling Point | 149.59 | °C | Estimated[1] |
| Melting Point | -75.05 | °C | Estimated |
| Density | 1.0794 | g/cm³ | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.633 | - | Calculated[6] |
| Water Solubility (log₁₀S) | -2.33 | mol/L | Calculated[6] |
Thermodynamic Properties
| Property | Value | Unit | Notes |
| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | Calculated[6] |
| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | Calculated[6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.08 | kJ/mol | Calculated[6] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -183.29 | kJ/mol | Calculated[6] |
Experimental Protocols
While specific experimental literature for 1,3-dichloropentane is not abundant, the following protocols are based on well-established methods for the synthesis and analysis of analogous dichlorinated alkanes.
Synthesis of 1,3-Dichloropentane from 1,3-Pentanediol (B1222895)
This procedure is adapted from the synthesis of similar dichlorinated alkanes from their corresponding diols.
Materials:
-
1,3-Pentanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,3-pentanediol (1 mole equivalent) and anhydrous diethyl ether (100 mL).
-
Cool the flask in an ice bath and slowly add a catalytic amount of pyridine.
-
From the dropping funnel, add thionyl chloride (2.2 mole equivalents) dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude 1,3-dichloropentane can be purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source and gauge (if necessary)
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude 1,3-dichloropentane in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the expected boiling point of 1,3-dichloropentane (approximately 149-150 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Store the purified product in a well-sealed container.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of similar volatile organochlorine compounds.[6]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
Sample Preparation:
-
Prepare a stock solution of 1,3-dichloropentane in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject 1 µL of each standard and sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to 1,3-dichloropentane based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantify the amount of 1,3-dichloropentane in samples by creating a calibration curve from the peak areas of the standards.
Visualizations
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the logical flow from the synthesis of 1,3-dichloropentane to its final analysis.
Caption: Workflow for the synthesis, purification, and analysis of 1,3-dichloropentane.
Safety Information
1,3-Dichloropentane is classified as a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[4]
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 2. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 3. 1,3-Dichloropentane | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]
- 4. 1,3-Dichloropentane | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-1,3-dichloropentane | C5H10Cl2 | CID 57480770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publ.iss.it [publ.iss.it]
